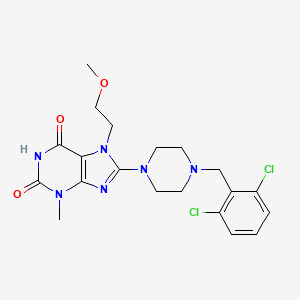
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24Cl2N6O3 and its molecular weight is 467.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-(4-(2,6-Dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that falls under the category of purine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment, antimicrobial properties, and neuropharmacological effects.
Chemical Structure and Properties
The compound's structure includes a purine core with various substituents that contribute to its biological activity. The presence of the piperazine ring and dichlorobenzyl group are significant for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C19H22Cl2N6O2 |
| Molecular Weight | 423.32 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that Mannich bases derived from similar structures showed enhanced cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like 5-fluorouracil .
The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound could bind to receptors that regulate cellular signaling pathways associated with growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Similar purine derivatives have been shown to exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological activities. Compounds containing this structure have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders. Research has suggested that derivatives can act as anxiolytics or antidepressants by modulating serotonin and dopamine receptors .
Case Studies and Research Findings
- Study on Anticancer Activity : A comparative study evaluated the cytotoxicity of various Mannich bases against human cancer cell lines. The tested compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating strong potential for further development as anticancer agents .
- Antimicrobial Efficacy : In vitro studies have shown that certain derivatives of purine compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
- Neuropharmacological Screening : A series of compounds based on the piperazine framework were screened for their effects on anxiety-like behaviors in animal models. Results indicated a dose-dependent reduction in anxiety levels, supporting the hypothesis that these compounds can influence central nervous system activity.
Propiedades
IUPAC Name |
8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O3/c1-25-17-16(18(29)24-20(25)30)28(10-11-31-2)19(23-17)27-8-6-26(7-9-27)12-13-14(21)4-3-5-15(13)22/h3-5H,6-12H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBHSVTDJKMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














